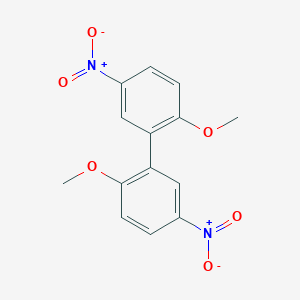

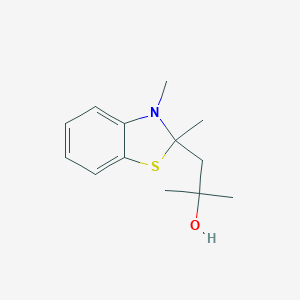

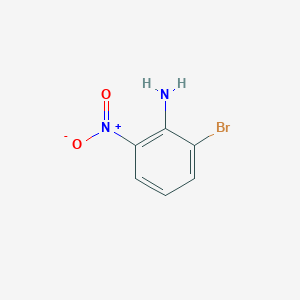

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole compounds often involves multicomponent reactions or cyclization processes under mild conditions, highlighting the versatility and accessibility of thiazole derivatives in chemical synthesis. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates the structural intricacy and potential for further functionalization inherent in thiazole compounds (D. Lynch & I. Mcclenaghan, 2004).

Molecular Structure Analysis

The crystal structure and spectroscopic characterizations, such as FT-IR and NMR, provide insight into the molecular geometry, vibrational frequencies, and electronic properties of thiazole derivatives. The structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate elucidates the typical features of thiazole compounds, including their molecular arrangements and bonding patterns (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, reflecting their chemical reactivity and potential applications in synthesis. The formation of azo-Schiff bases, as seen with certain thiazole derivatives, showcases the compound's ability to undergo nucleophilic substitution and condensation reactions, indicative of its versatile chemical properties (سعید Menati et al., 2020).

科学的研究の応用

Chemical Modification and Polymer Science

Interactions of Ionic Liquids with Polysaccharides

Research has explored the use of ionic liquids as solvents for cellulose and as media for chemical modification of cellulose, including acylation, carbanilation, and silylation. This approach offers a path for creating various cellulose derivatives under mild conditions, which can have applications in creating new materials with specific properties (Heinze et al., 2008).

Antioxidant and Anti-inflammatory Agents

Syntheses and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been investigated for their potential as therapeutic agents, showing promising anti-inflammatory and antioxidant activities. This research highlights the synthetic pathways and evaluates the biological activities of these derivatives, suggesting their potential application in developing new drugs (Raut et al., 2020).

Green Chemistry and Sustainable Material Synthesis

Xylan Derivatives and Their Application Potential

The study of xylan derivatives, including ethers and esters, underlines the importance of chemical modifications for developing biopolymers with specific functionalities. These modifications can lead to materials suitable for a wide range of applications, from drug delivery systems to antimicrobial agents, showcasing the versatility and sustainability of using natural polymers as starting materials (Petzold-Welcke et al., 2014).

特性

IUPAC Name |

ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAURYNWNASSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351343 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

111698-89-6 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)